(4-(3,4-Dimethylphenyl)thiophen-2-yl)methanamine
CAS No.:
Cat. No.: VC13432053
Molecular Formula: C13H15NS
Molecular Weight: 217.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15NS |
---|---|
Molecular Weight | 217.33 g/mol |
IUPAC Name | [4-(3,4-dimethylphenyl)thiophen-2-yl]methanamine |
Standard InChI | InChI=1S/C13H15NS/c1-9-3-4-11(5-10(9)2)12-6-13(7-14)15-8-12/h3-6,8H,7,14H2,1-2H3 |
Standard InChI Key | HIPRUMUTFJDHDE-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C |
Canonical SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2)CN)C |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure integrates three critical motifs:
-
A thiophene ring providing π-conjugation and electronic diversity.
-
A 3,4-dimethylphenyl group contributing steric bulk and lipophilicity.
-
A primary amine (-NH2) enabling hydrogen bonding and salt formation.
This configuration allows interactions with hydrophobic enzyme pockets and polar active sites, as observed in kinase inhibition studies .
Synthetic Routes
Synthesis typically follows a multi-step approach:
Step 1: Friedel-Crafts acylation of thiophene with 3,4-dimethylbenzoyl chloride yields (3,4-dimethylphenyl)(thiophen-2-yl)methanone.
Step 2: Reductive amination using ammonium acetate and sodium cyanoborohydride converts the ketone to the amine.
Critical parameters:
-
Temperature: 60–80°C for acylation; room temperature for reductive amination.
-
Catalysts: AlCl3 (Lewis acid) for Friedel-Crafts; NaBH3CN as reducing agent.
Physicochemical Properties
The compound’s lipophilicity (LogP >3) suggests favorable membrane permeability, while the amine’s pKa near physiological pH enhances bioavailability .
Biological Activity and Mechanisms
Anticancer Efficacy
In hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG-2 | 1.4 ± 0.2 | Caspase-3/7 activation (2.8-fold vs control) |
MDA-MB-231 | 28.1 ± 1.7 | G0/G1 cell cycle arrest (45% cells) |
Comparatively, this compound shows 5-fold greater potency against HepG-2 than MX69 (IC50 = 7.5 µM) . The 3,4-dimethylphenyl group enhances target binding via hydrophobic interactions with kinase domains .
Metabolic and Pharmacokinetic Profile
Parameter | Value | Model |
---|---|---|
Plasma Half-life (t1/2) | 4.2 h | CD-1 Mice |
Oral Bioavailability | 62% | 50 mg/kg dose |
CYP3A4 Metabolism | 78% clearance | Human microsomes |
Plasma Protein Binding | 91% | Equilibrium dialysis |
The hydrochloride salt improves aqueous solubility (34 mg/mL vs free base 12 mg/mL) . Primary metabolites include N-acetyl and sulfoxide derivatives .
Comparative Analysis with Structural Analogs
The amine functionality critically enhances both potency (4.6-fold vs ketone analog) and CNS penetration .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for dual kinase-apoptosis inhibitors .
-
Prodrug Development: Amine group facilitates conjugation with PEGylated carriers for targeted delivery.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume